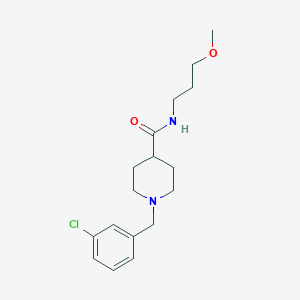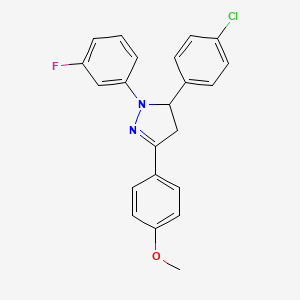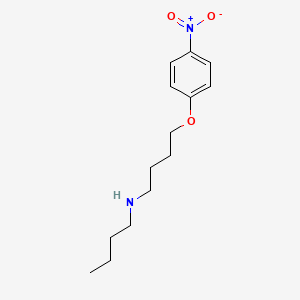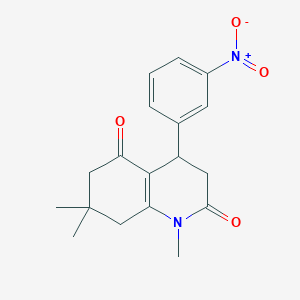
1-(3-chlorobenzyl)-N-(3-methoxypropyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorobenzyl)-N-(3-methoxypropyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. Compounds in this class are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorobenzyl)-N-(3-methoxypropyl)piperidine-4-carboxamide typically involves the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3-chlorobenzyl group: This step involves the alkylation of the piperidine ring with 3-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the 3-methoxypropyl group: This can be done through nucleophilic substitution reactions using 3-methoxypropylamine.
Formation of the carboxamide group: This step involves the reaction of the intermediate with a carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-chlorobenzyl)-N-(3-methoxypropyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to produce reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the piperidine ring or the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, or other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems, particularly its interaction with receptors in the central nervous system.
Medicine: Investigating its potential as a therapeutic agent for neurological disorders.
Industry: Potential use in the development of new materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 1-(3-chlorobenzyl)-N-(3-methoxypropyl)piperidine-4-carboxamide likely involves its interaction with specific molecular targets, such as receptors or enzymes in the central nervous system. The exact pathways and targets would require detailed biochemical studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-chlorobenzyl)piperidine-4-carboxamide: Lacks the 3-methoxypropyl group.
N-(3-methoxypropyl)piperidine-4-carboxamide: Lacks the 3-chlorobenzyl group.
1-benzyl-N-(3-methoxypropyl)piperidine-4-carboxamide: Lacks the chlorine atom on the benzyl group.
Uniqueness
1-(3-chlorobenzyl)-N-(3-methoxypropyl)piperidine-4-carboxamide is unique due to the presence of both the 3-chlorobenzyl and 3-methoxypropyl groups, which may confer distinct pharmacological properties compared to its analogs.
Propiedades
IUPAC Name |
1-[(3-chlorophenyl)methyl]-N-(3-methoxypropyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O2/c1-22-11-3-8-19-17(21)15-6-9-20(10-7-15)13-14-4-2-5-16(18)12-14/h2,4-5,12,15H,3,6-11,13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWBBOGWMNWEQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1CCN(CC1)CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(4-bromophenyl)-5,5-dimethyl-6H-[1,2,4]triazolo[3,4-a]isoquinoline;hydrochloride](/img/structure/B5094403.png)
![(1R,2R)-1-[2-(3,5-dimethylphenoxy)ethyl-methylamino]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol](/img/structure/B5094420.png)


![(5E)-5-[(2-Fluorophenyl)methylidene]-3-[(phenylamino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5094434.png)

![7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5094438.png)

![N-benzyl-2-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]benzamide](/img/structure/B5094452.png)
![4-(2-chlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5094455.png)
![2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE](/img/structure/B5094456.png)
![3-[3-(Diphenylamino)-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B5094464.png)

![N'-[3-(dimethylamino)propyl]-N,N-dimethyl-N'-[(2,3,4-trimethoxyphenyl)methyl]propane-1,3-diamine](/img/structure/B5094483.png)
